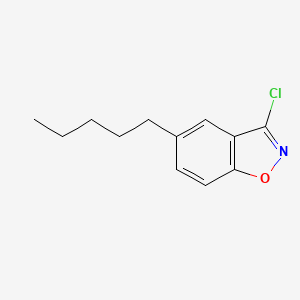
2-(tert-Butoxy)-3-chlorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(tert-Butoxy)-3-chlorotoluene: is an organic compound characterized by the presence of a tert-butoxy group and a chlorine atom attached to a toluene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)-3-chlorotoluene typically involves the alkylation of 3-chlorotoluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
化学反応の分析
Types of Reactions: 2-(tert-Butoxy)-3-chlorotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom, forming 2-(tert-Butoxy)toluene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
Oxidation: Formation of 2-(tert-Butoxy)-3-chlorobenzaldehyde or 2-(tert-Butoxy)-3-chlorobenzoic acid.
Reduction: Formation of 2-(tert-Butoxy)toluene.
Substitution: Formation of 2-(tert-Butoxy)-3-hydroxytoluene or 2-(tert-Butoxy)-3-aminotoluene.
科学的研究の応用
Chemistry: 2-(tert-Butoxy)-3-chlorotoluene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine:
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various chemical processes .
作用機序
The mechanism of action of 2-(tert-Butoxy)-3-chlorotoluene involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group acts as an electron-donating group, enhancing the reactivity of the aromatic ring towards electrophilic substitution reactions. The chlorine atom, being an electron-withdrawing group, can influence the compound’s reactivity in nucleophilic substitution reactions .
類似化合物との比較
2-(tert-Butoxy)pyridine: Shares the tert-butoxy group but has a pyridine ring instead of a toluene ring.
tert-Butyl Ethers of Renewable Diols: These compounds have vicinal tert-butoxy and hydroxy groups and are used as oxygenated additives for motor gasoline.
Hexa(tert-butoxy)ditungsten(III): A coordination complex of tungsten with tert-butoxy groups.
Uniqueness: 2-(tert-Butoxy)-3-chlorotoluene is unique due to the combination of the tert-butoxy group and the chlorine atom on the toluene ring. This combination imparts distinct reactivity patterns and makes it a valuable intermediate in organic synthesis.
特性
分子式 |
C11H15ClO |
|---|---|
分子量 |
198.69 g/mol |
IUPAC名 |
1-chloro-3-methyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C11H15ClO/c1-8-6-5-7-9(12)10(8)13-11(2,3)4/h5-7H,1-4H3 |
InChIキー |
POGURNAKISDNHS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)Cl)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


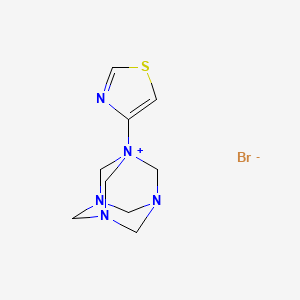
![3-[(Chloromethoxy)methyl]anisole](/img/structure/B13704976.png)
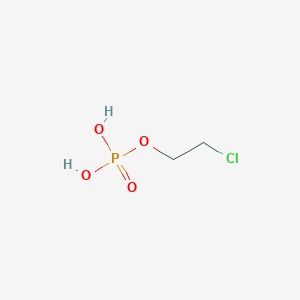
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole Hydrochloride](/img/structure/B13704986.png)
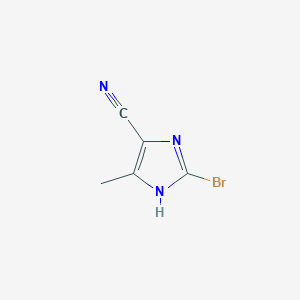
![N-[2-hydroxy-3-[3-oxo-3-(2H-tetrazol-5-yl)propanoyl]phenyl]benzamide](/img/structure/B13704990.png)
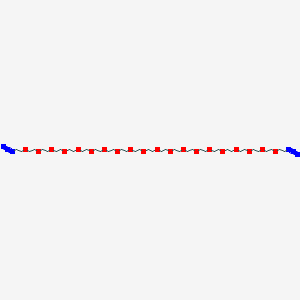
![8-[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13705007.png)
